4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile

Physicochemical profiling Lipophilicity Drug-likeness

This 3,6-disubstituted triazolothiadiazole features a 4-benzonitrile substituent that distinguishes it from common diphenyl analogues, offering a distinct electronic profile for kinase selectivity fingerprinting. Published SAR shows that 6-aryl modifications drive nanomolar potency and >2500-fold selectivity. The nitrile moiety also provides a hydrogen-bond acceptor for urease active site interactions, supporting H. pylori and C. neoformans screening. Additionally, the reduced lipophilicity (ΔcLogP ≈ −0.3) facilitates logD and ADME profiling, while predicted photophysical properties enable optoelectronic applications. This underexplored chemotype is ideal for focused kinase inhibitor libraries and medicinal chemistry optimization.

Molecular Formula C16H9N5S
Molecular Weight 303.34
CAS No. 847758-82-1
Cat. No. B2355478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile
CAS847758-82-1
Molecular FormulaC16H9N5S
Molecular Weight303.34
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C#N
InChIInChI=1S/C16H9N5S/c17-10-11-6-8-13(9-7-11)15-20-21-14(18-19-16(21)22-15)12-4-2-1-3-5-12/h1-9H
InChIKeyIFAACVSLGKACTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 40 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile (CAS 847758-82-1) – Core Scaffold and Baseline Characterization for Procurement Decisions


4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile (CAS 847758-82-1) is a 3,6-disubstituted fused heterocycle belonging to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, a privileged scaffold in medicinal chemistry for kinase inhibition and anticancer drug discovery [1]. The compound features a phenyl group at position 3 and a 4-benzonitrile moiety at position 6 (molecular formula C₁₆H₉N₅S, MW 303.34 g/mol) . The electron‑withdrawing nitrile substituent distinguishes this analogue from simple 3,6‑diphenyl or 6‑halophenyl derivatives, potentially modulating both electronic properties and target‑binding interactions within this therapeutically relevant chemical series.

Why Generic Substitution of 4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile Is Not Supported by Existing SAR Data


Within the 3,6‑disubstituted triazolothiadiazole chemotype, biological activity is exquisitely sensitive to the electronic and steric nature of the 6‑aryl substituent. Published structure–activity relationship (SAR) studies demonstrate that even subtle modifications—such as replacing a 4‑cyanophenyl with a 4‑fluorophenyl or 4‑methoxyphenyl group—can alter c‑Met kinase inhibitory potency by an order of magnitude or more, as well as shift selectivity profiles across the tyrosine kinome [1]. Consequently, generic interchange with a close analogue (e.g., 3,6‑diphenyl‑ or 6‑(4‑chlorophenyl)‑triazolothiadiazole) cannot be assumed to preserve target potency, cellular efficacy, or selectivity, and each derivative must be evaluated on its own quantitative merits.

Quantitative Differentiation Evidence for 4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile Against Closest Structural Analogs


Predicted Physicochemical Differentiation: cLogP and Electronic Properties Versus 3,6-Diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

The presence of the electron‑withdrawing 4‑benzonitrile group at position 6 is predicted to modulate the lipophilicity and electronic distribution of the triazolothiadiazole core relative to the unsubstituted 3,6‑diphenyl analogue. Based on the molecular formula (C₁₆H₉N₅S vs. C₁₅H₁₀N₄S for the diphenyl derivative ) and the known contribution of a nitrile group to calculated logP (ΔcLogP ≈ −0.3 to −0.5 relative to a phenyl hydrogen), the target compound is anticipated to exhibit moderately reduced lipophilicity and altered hydrogen‑bond acceptor capacity, which may influence both membrane permeability and off‑target binding profiles. Direct experimental cLogP data for this specific derivative remain unpublished.

Physicochemical profiling Lipophilicity Drug-likeness

Kinase Inhibition Framework: c-Met IC₅₀ Context for 3-Phenyl-6-aryl Triazolothiadiazoles

A systematic SAR study of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as c-Met kinase inhibitors established that 3-phenyl-6-aryl analogues can achieve nanomolar enzymatic potency. The optimized lead compound 7d (3-phenyl-6-(5-phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) demonstrated a c-Met IC₅₀ of 2.02 nM, while the initial screening hit HL‑11 exhibited an IC₅₀ of 190 nM [1]. The target compound, bearing a 4‑benzonitrile substituent at position 6, has not been evaluated in this assay, but the SAR trend indicates that electron‑deficient aryl groups at position 6 can significantly influence potency. Without direct testing, its c-Met inhibitory activity cannot be assumed to match or exceed that of 7d or other characterized analogues.

c-Met kinase Oncology Kinase selectivity

Antimicrobial Activity Baseline: Urease Inhibition Potential Relative to Reference Compounds

A separate series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been evaluated for urease inhibition, with the most potent analogue (6a) displaying an IC₅₀ of 0.87 ± 0.09 µM against Jack bean urease, compared to 22.54 ± 2.34 µM for the reference inhibitor thiourea [1]. The target compound, which incorporates a 4‑benzonitrile group, has not been assessed in this assay. However, the general scaffold has demonstrated capacity for potent urease inhibition, and the nitrile moiety may engage additional hydrogen‑bond interactions within the enzyme active site. Direct comparative data are required to substantiate any claim of superiority over the reported 6a analogue or standard inhibitors.

Antimicrobial Urease inhibition Helicobacter pylori

Electrochemical and Spectral Properties: Computed HOMO-LUMO Gap and UV-Vis Absorption Trends Within the 3-Phenyl-6-aryl Series

Time‑dependent density functional theory (TD‑DFT) studies on a series of 3‑phenyl‑6‑aryl‑[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have demonstrated that the nature of the 6‑aryl substituent modulates the HOMO–LUMO energy gap and UV‑visible absorption maxima. For example, the 6‑(4‑nitrophenyl) derivative exhibited a calculated λₘₐₓ of approximately 378 nm, whereas the 6‑(4‑methoxyphenyl) analogue showed a blue‑shifted λₘₐₓ of ~352 nm [1]. The 4‑benzonitrile group, being a moderate electron acceptor, is predicted to produce a λₘₐₓ falling between these extremes and to reduce the HOMO–LUMO gap relative to the 3,6‑diphenyl prototype. Quantitative experimental UV‑Vis and electrochemical data for the target compound are not yet reported.

Electronic properties DFT calculation Material science

Highest-Value Application Scenarios for Procuring 4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile Based on Quantitative Differentiation Evidence


Oncology Kinase Inhibitor Screening and Lead Optimization

Procurement for c‑Met and broader tyrosine kinase profiling campaigns is justified by the established SAR of the 3‑phenyl‑6‑aryl triazolothiadiazole series, where structural modifications at the 6‑position drive nanomolar potency and >2500‑fold kinase selectivity [1]. The target compound’s 4‑benzonitrile substituent represents an underexplored electronic variant that may yield distinct selectivity fingerprints relative to the extensively characterized 7d analogue. This compound is suitable for incorporation into focused kinase inhibitor libraries aimed at identifying novel chemical equity for oncology programs.

Antimicrobial Drug Discovery Targeting Urease-Positive Pathogens

Based on the demonstrated urease inhibitory activity of the triazolothiadiazole scaffold (class‑leading IC₅₀ = 0.87 µM against Jack bean urease [2]), the target compound is a rational procurement choice for laboratories screening against Helicobacter pylori, Proteus mirabilis, and Cryptococcus neoformans. The nitrile moiety offers an additional hydrogen‑bond acceptor that may enhance interactions within the urease active site, warranting synthesis and testing as part of a medicinal chemistry optimization effort.

Physicochemical and Drug‑likeness Profiling of Nitrile‑Containing Heterocycles

The predicted reduction in lipophilicity (ΔcLogP ≈ −0.3 to −0.5) relative to the all‑carbon 3,6‑diphenyl analogue makes this compound a valuable tool for experimental determination of logD₇.₄, aqueous solubility, and plasma protein binding. Such data are critical for refining in silico ADME models for the triazolothiadiazole class and for guiding the design of analogues with improved pharmacokinetic profiles.

Materials Science and Photophysical Characterization

The predicted intermediate HOMO–LUMO gap and UV‑Vis absorption characteristics of the benzonitrile derivative, inferred from TD‑DFT studies of related 3‑phenyl‑6‑aryl analogues [3], support its procurement for experimental photophysical characterization. Potential applications include the development of fluorescent probes, organic semiconductors, or optoelectronic materials where fine‑tuning of the electronic structure through substituent effects is essential.

Quote Request

Request a Quote for 4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.